molecular formula C19H17BrN2O2 B15017484 3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide

3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B15017484
M. Wt: 385.3 g/mol
InChI Key: DKIZZEFWMLZHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide is a complex organic compound with the molecular formula C19H17BrN2O2 This compound features a benzamide core substituted with a bromine atom, an ethoxy group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield an aldehyde or carboxylic acid, while substitution of the bromine atom could result in various substituted benzamides.

Scientific Research Applications

3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription . Additionally, the benzamide core could interact with various proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromine atom and an ethoxy group on the benzamide core, along with the quinoline moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C19H17BrN2O2/c1-3-24-17-10-9-14(11-15(17)20)19(23)22-16-6-4-5-13-8-7-12(2)21-18(13)16/h4-11H,3H2,1-2H3,(H,22,23)

InChI Key

DKIZZEFWMLZHDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.